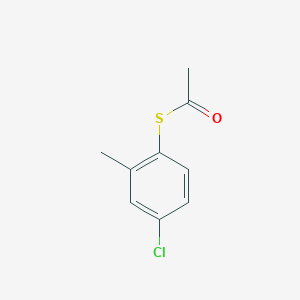

S-4-Chloro-2-methylphenylthioacetate

CAS No.:

Cat. No.: VC13540422

Molecular Formula: C9H9ClOS

Molecular Weight: 200.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClOS |

|---|---|

| Molecular Weight | 200.69 g/mol |

| IUPAC Name | S-(4-chloro-2-methylphenyl) ethanethioate |

| Standard InChI | InChI=1S/C9H9ClOS/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 |

| Standard InChI Key | VKZDYLJESMCYEW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)SC(=O)C |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)SC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

S-4-Chloro-2-methylphenylthioacetate is systematically named S-(4-chloro-2-methylphenyl) ethanethioate under IUPAC guidelines . Its molecular formula, C₉H₉ClOS, reflects a benzene ring substituted with chlorine at the para position, a methyl group at the ortho position, and a thioacetate functional group (-SC(=O)C). The compound’s structural uniqueness arises from the sulfur atom replacing the oxygen in the ester group, conferring distinct reactivity compared to oxygen-based analogs.

Table 1: Key Molecular Properties

Structural Elucidation and Conformational Analysis

The compound’s 2D structure features a planar benzene ring with substituents influencing electronic distribution. Computational models predict a thioester group adopting a trigonal planar geometry around the carbonyl carbon, while the methyl and chlorine groups induce steric and electronic effects on aromatic reactivity . 3D conformational studies reveal minimal energy barriers for rotation around the C-S bond, allowing flexibility in intermolecular interactions .

Synthesis and Manufacturing Pathways

General Synthetic Strategies

While explicit protocols for S-4-Chloro-2-methylphenylthioacetate are scarce, analogous thioesters are synthesized via condensation reactions between chlorinated phenols and thioacetic acid derivatives. A plausible route involves:

-

Chlorination of o-cresol: 2-methylphenol undergoes electrophilic substitution with chlorine gas, yielding 4-chloro-2-methylphenol .

-

Thioesterification: The phenol reacts with thioacetyl chloride (CH₃C(=S)Cl) in the presence of a base (e.g., pyridine) to form the thioester bond.

Industrial-Scale Considerations

Patent literature on related chlorophenoxyalkanoic acids highlights challenges in minimizing dichlorinated byproducts . For S-4-Chloro-2-methylphenylthioacetate, reaction parameters such as temperature (20–50°C), pH (<10), and catalyst selection (e.g., hypochlorous acid derivatives) are critical for optimizing yield and purity . Post-synthesis purification often employs solvent extraction or distillation to isolate the target compound .

Applications in Chemical and Biological Systems

Role in Agrochemical Development

Thioesters like S-4-Chloro-2-methylphenylthioacetate serve as intermediates in herbicide synthesis. For instance, chlorophenoxy derivatives are precursors to phenoxyalkanoic acid herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid) . The sulfur atom enhances lipid solubility, potentially improving herbicidal uptake in plant tissues.

Pharmaceutical Intermediates

In drug discovery, thioesters participate in acyl transfer reactions, enabling the synthesis of prodrugs or enzyme inhibitors. The compound’s chlorine and methyl groups may modulate electronic effects, influencing binding affinity in target proteins.

Future Research Directions

Optimization of Synthetic Routes

Advances in catalytic chlorination (e.g., using recyclable catalysts) could enhance atom economy and reduce waste . Flow chemistry approaches may improve reaction control, minimizing byproduct formation .

Expanding Application Horizons

Exploring the compound’s utility in polymer chemistry (e.g., as a chain-transfer agent) or metal-organic frameworks (MOFs) could unlock novel material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume